2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H30FN3O3S and its molecular weight is 531.65. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the antimicrobial potential of compounds structurally related to 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide. For instance, compounds derived from fluoroquinolone-based 4-thiazolidinones have shown antifungal and antibacterial activities (Patel & Patel, 2010). Similarly, novel quinazolinone derivatives have been found to inhibit Mycobacterium tuberculosis, indicating potential utility in antitubercular therapy (Marvadi et al., 2020).
Anticancer Applications
Compounds with a quinazoline structure, which are closely related to the chemical , have been explored for their anticancer properties. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various human cancer cell lines (Fang et al., 2016).
Anti-inflammatory and Analgesic Effects
Research has also been conducted on quinazoline derivatives for their potential anti-inflammatory and analgesic effects. Certain synthesized quinazoline derivatives have shown promising results in screening for anti-inflammatory and analgesic activities (Farag et al., 2012).
Future Directions
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O3S/c1-18(2)13-14-32-28(36)21-7-12-24-26(16-21)33-30(34(29(24)37)23-10-8-22(31)9-11-23)38-17-27(35)25-15-19(3)5-6-20(25)4/h5-12,15-16,18H,13-14,17H2,1-4H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUMXHHEPOYCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC(C)C)C(=O)N2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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